Borocaptate sodium
Description
Historical Evolution of Dodecaborate (B577226) Cluster Chemistry and Sulfur Integration
The journey into dodecaborate chemistry began with theoretical predictions in the mid-20th century. In 1955, Longuet-Higgins and Roberts first predicted the existence of the [B₁₂H₁₂]²⁻ anion. acs.org This was followed by its successful synthesis by Hawthorne and Pitochelli in 1960. acs.org The remarkable stability of the dodecaborate cluster, even in harsh acidic or basic conditions, set the stage for extensive investigations into its derivatization. nih.gov
Early functionalization efforts focused on electrophilic substitution reactions, leading to the preparation of a variety of substituted closo-dodecaborates. researchgate.net The integration of sulfur into the dodecaborate cage was a logical progression, given the diverse roles of sulfur in chemistry and biology. The first foray into this area was the synthesis of the mercapto derivative, [B₁₂H₁₁SH]²⁻, in the early 1960s through the reaction of the acid form of [B₁₂H₁₂]²⁻ with hydrogen sulfide (B99878). nih.gov This foundational compound, also known as mercaptoundecahydro-closo-dodecaborate(2-), opened the door to a rich area of sulfur-functionalized boron cluster chemistry.
Subsequent research focused on elucidating the reactivity of the thiol group on the dodecaborate cluster. This led to the synthesis and characterization of a wide range of derivatives, including disulfides and sulfonium (B1226848) salts. The development of more controlled and higher-yield synthetic methods for [B₁₂H₁₁SH]²⁻ has been a crucial aspect of advancing this field.
Significance of Sulfur-Functionalized Boron Clusters in Contemporary Chemical Research
Sulfur-functionalized boron clusters, particularly those derived from the dodecaborate core, have garnered significant attention due to their unique properties and potential applications. The introduction of a sulfur atom provides a versatile anchor point for further chemical modifications, allowing for the construction of more complex molecular architectures.
One of the most prominent areas of interest is in the field of medicine, specifically in Boron Neutron Capture Therapy (BNCT). BNCT is a non-invasive cancer therapy that relies on the selective accumulation of boron-10 (B1234237) in tumor cells. The subsequent irradiation with thermal neutrons leads to a nuclear reaction that produces high-energy alpha particles, selectively destroying the cancer cells. The high boron content of dodecaborate clusters, combined with the ability to attach tumor-targeting moieties via the sulfur linkage, makes sulfane;dodecaborates highly promising candidates for BNCT agents. The mercapto derivative [B₁₂H₁₁SH]²⁻ (often referred to as BSH in the medical literature) has been a key compound in this research.
Beyond biomedical applications, the unique electronic properties of these compounds are also of fundamental interest. The interaction between the electron-deficient boron cage and the electron-rich sulfur atom can lead to novel electronic behaviors. Furthermore, the ability to create sulfonium derivatives opens up possibilities in materials science, for example, in the development of new ionic liquids or as components in polymer chemistry.
Scope and Research Objectives for [Sulfane;dodecaborate Compound Class] Investigations
Current and future research in the field of sulfane;dodecaborates is focused on several key objectives:
Development of Novel Synthetic Methodologies: A primary goal is to devise more efficient, selective, and scalable synthetic routes to a wider variety of sulfur-functionalized dodecaborates. This includes the synthesis of compounds with different sulfur oxidation states and the introduction of polysulfide chains (sulfanes).
Exploration of Reactivity: Investigating the reactivity of the sulfur-functionalized cluster is essential for its application as a synthetic building block. This includes studying its behavior in oxidation, reduction, alkylation, and coordination reactions.
Design and Synthesis of Targeted Therapeutic Agents: A major driving force in this field is the development of next-generation BNCT agents with improved tumor selectivity and efficacy. This involves conjugating sulfane;dodecaborates to biomolecules that can target specific cancer cells.
Investigation of Materials Science Applications: Researchers are exploring the potential of these compounds in the creation of new materials with tailored properties, such as ionic liquids with low melting points and high thermal stability, or as modifiers for polymers.
Detailed Research Findings
Synthesis and Reactivity of Mercapto-dodecaborates
The foundational compound for this class is the mercaptoundecahydro-closo-dodecaborate(2-) anion, [B₁₂H₁₁SH]²⁻. While the initial synthesis involved the direct reaction with hydrogen sulfide, this method often resulted in mixtures of mono- and di-substituted products, as well as hydroxylated byproducts. nih.gov More favorable synthetic routes have since been developed, such as the nucleophilic attack of N-methylbenzothiazole-2-thione on [B₁₂H₁₂]²⁻ followed by basic hydrolysis.
The thiol group in [B₁₂H₁₁SH]²⁻ exhibits typical nucleophilic character and can be readily alkylated to form thioether derivatives. Oxidation of the mercapto group can lead to the formation of the corresponding disulfide, [B₁₂H₁₁S-SB₁₂H₁₁]⁴⁻.
Sulfonium Derivatives of Dodecaborates
A significant area of research has been the synthesis and characterization of sulfonium derivatives of dodecaborates. These compounds are typically prepared by the alkylation of the mercapto-dodecaborate anion. For instance, the reaction of [B₁₀H₉SH]²⁻ (a related decaborate) with alkyl halides leads to the formation of dialkylsulfonium derivatives, [B₁₀H₉SR₂]⁻. Similar reactivity is expected for the dodecaborate analogue.
These sulfonium salts can be further functionalized. For example, chlorination of dialkylsulfonium derivatives of the closo-decaborate anion with sulfuryl chloride results in perchlorinated derivatives, such as [B₁₀Cl₉SR₂]⁻. acs.org The properties of these salts, such as their melting points, can be tuned by varying the length of the alkyl chains on the sulfur atom. acs.org
Below is a table summarizing some of the synthesized sulfonium derivatives of the related closo-decaborate anion and their properties.
| Compound | Alkyl Group (R) | Melting Point of Tetrabutylammonium (B224687) Salt (°C) |
|---|---|---|
| ((C₄H₉)₄N)[B₁₀Cl₉S(n-C₈H₁₇)₂] | n-Octyl | 130-132 |
| ((C₄H₉)₄N)[B₁₀Cl₉S(n-C₁₂H₂₅)₂] | n-Dodecyl | 102-104 |
| ((C₄H₉)₄N)[B₁₀Cl₉S(n-C₁₈H₃₇)₂] | n-Octadecyl | 60-61 |
Properties
Molecular Formula |
B12H2O36S-36 |
|---|---|
Molecular Weight |
739.8 g/mol |
IUPAC Name |
sulfane;dodecaborate |
InChI |
InChI=1S/12BO3.H2S/c12*2-1(3)4;/h;;;;;;;;;;;;1H2/q12*-3; |
InChI Key |
LPVHMSAIFIVVKF-UHFFFAOYSA-N |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].S |
Origin of Product |
United States |
Synthetic Methodologies for Sulfane;dodecaborate Compound Class
Direct Sulfur Incorporation Strategies
Direct methods for creating B-S bonds on the dodecaborate (B577226) cluster are the most common approaches. These strategies involve the direct reaction of a sulfur-containing reagent with the [B₁₂H₁₂]²⁻ anion or its derivatives.
One of the most effective ways to functionalize the dodecaborate cage is through electrophilic substitution, where an electrophilic sulfur species attacks the electron-rich boron cluster.
The reaction of the dodecaborate anion with the pseudohalogen thiocyanogen, (SCN)₂, provides a pathway to introduce a thiocyanate (B1210189) group onto the boron cluster. This reaction is typically carried out in an organic solvent like acetonitrile (B52724). The electrophilic attack on the [B₁₂H₁₂]²⁻ cage results in the formation of the thiocyanatododecaborate anion, [B₁₂H₁₁(SCN)]²⁻. This product can then be hydrolyzed to yield the valuable mercapto-closo-dodecaborate anion, [B₁₂H₁₁SH]²⁻. The mercapto derivative serves as a versatile precursor for a wide range of further functionalized dodecaborate compounds.
A variety of other electrophilic sulfur reagents can be employed to create B-S bonds. For instance, the reaction of the [B₁₂H₁₂]²⁻ anion with organic disulfides (RSSR) in the presence of a strong acid, such as trifluoromethanesulfonic acid, can yield sulfonium (B1226848) derivatives. This reaction proceeds through the in-situ formation of a highly electrophilic sulfur species which then attaches to the boron cage.
Another important class of sulfur electrophiles includes sulfenyl halides. These reagents can introduce thioether functionalities directly onto the dodecaborate cluster. The general reaction involves the attack of the [B₁₂H₁₂]²⁻ anion on the electrophilic sulfur atom of the sulfenyl halide, displacing the halide and forming a B-S-R linkage.
Table 1: Selected Electrophilic Substitution Reactions for B-S Bond Formation
| Starting Material | Reagent | Product | Reaction Conditions | Reference |
| [B₁₂H₁₂]²⁻ | Thiocyanogen ((SCN)₂) | [B₁₂H₁₁(SCN)]²⁻ | Acetonitrile | |
| [B₁₂H₁₁OH]²⁻ | Thiourea (B124793) | [B₁₂H₁₁SH]²⁻ | Acidic medium | |
| [B₁₂H₁₂]²⁻ | Dimethyl sulfoxide (B87167) (DMSO) / Acid | [B₁₂H₁₁(S(CH₃)₂)]⁻ | Acetonitrile, 70°C | |
| [B₁₂H₁₂]²⁻ | Organic Disulfides (RSSR) / Acid | [B₁₂H₁₁SR]⁻ + H₂ | Not specified |
Electrochemical methods offer an alternative route for the sulfanylation of dodecaborate clusters. Anodic oxidation of the [B₁₂H₁₂]²⁻ anion in the presence of a sulfur-containing species can lead to the formation of B-S bonds. For example, the electrochemical oxidation of a solution containing the dodecaborate anion and thiocyanate (SCN⁻) can generate the same [B₁₂H₁₁SH]²⁻ product obtained through chemical methods. This approach allows for controlled functionalization by tuning the electrochemical potential.
While not a direct method for functionalizing pre-formed dodecaborate cages, high-pressure and high-temperature (HPHT) synthesis is a fundamental technique for creating novel boron sulfide (B99878) materials. These methods typically involve reacting elemental boron and sulfur under extreme conditions (e.g., several gigapascals of pressure and temperatures exceeding 1000°C). While these conditions generally lead to the formation of extended network structures or simple molecular boron sulfides, they represent a key area of research for accessing new phases and precursors in the broader field of boron-sulfur chemistry. The direct synthesis of discrete sulfane-dodecaborate clusters via HPHT methods from elemental precursors has not been extensively documented.
Electrophilic Substitution Pathways for B-S Bond Formation
Indirect Functionalization and Derivatization Routes
Indirect routes involve the initial functionalization of the dodecaborate cluster with a non-sulfur group, which is then chemically transformed into a sulfur-containing moiety. A prominent example is the synthesis of the hydroxydodecaborate anion, [B₁₂H₁₁OH]²⁻, which can then be reacted with a reagent like thiourea in an acidic medium to yield the desired mercaptododecaborate, [B₁₂H₁₁SH]²⁻. This multi-step approach can be advantageous when direct sulfur incorporation is inefficient or leads to undesirable side products. These precursor anions provide a platform for introducing sulfur functionalities through well-established substitution chemistry.
Transformation of Oxonium and Halogenated Dodecaborate Precursors
A prevalent strategy for the functionalization of the dodecaborate cluster involves the use of activated precursors, such as oxonium and halogenated derivatives. These precursors render the boron cage susceptible to nucleophilic attack, enabling the introduction of sulfur-containing moieties.
Oxonium derivatives of the dodecahydro-closo-dodecaborate anion are valuable intermediates for the synthesis of functionalized compounds. researchgate.net These derivatives can be synthesized directly and serve as convenient precursors. researchgate.net The cyclic oxonium substituent can be readily opened by a range of nucleophilic reagents, which allows for the introduction of a functional group. researchgate.net This reactivity is a key advantage in designing synthetic pathways towards desired sulfane;dodecaborates.
Similarly, halogenated dodecaborates, for instance, brominated species like [B₁₂Br₁₁OH]²⁻, can be prepared and subsequently functionalized. chemrxiv.org A one-pot synthesis for such compounds can be achieved, avoiding the formation of over-hydroxylated byproducts by using an intermediate like [B₁₂Br₁₁O(CH₂)₄]²⁻. chemrxiv.org These halogenated clusters can then be further derivatized to introduce various functional groups, including those containing sulfur, via nucleophilic substitution reactions. chemrxiv.org
The general approach involves a two-step process: the initial activation of the B-H bond through the introduction of an oxonium or halogen group, followed by a nucleophilic substitution to append the desired sulfur-containing side chain. researchgate.net This method provides a regioselective activation of the B-H bond for subsequent reactions. researchgate.net
Table 1: Examples of Precursor Transformations
| Precursor | Reagent | Product Type | Reference |
|---|---|---|---|
| Oxonium derivative of [B₁₂H₁₂]²⁻ | Sulfur Nucleophile | Sulfane;dodecaborate | researchgate.netresearchgate.net |
| [B₁₂Br₁₁OH]²⁻ | Sulfur-containing Reagent | Functionalized Sulfane;dodecaborate | chemrxiv.org |
Nucleophilic Displacement Strategies Involving Sulfur Nucleophiles
The direct reaction of sulfur nucleophiles with activated dodecaborate clusters is a fundamental approach for the formation of B-S bonds. Sulfur compounds are generally excellent nucleophiles due to the polarizability of the sulfur atom. youtube.com Thiolate anions (RS⁻), generated from thiols, are particularly potent nucleophiles and readily participate in Sₙ2 reactions. libretexts.org
In the context of dodecaborates, this strategy is often employed with halogenated or other suitably activated clusters where a leaving group is present. The nucleophilic sulfur species attacks a boron atom of the cage, displacing the leaving group. The strength of the sulfur nucleophile and the nature of the leaving group are critical factors influencing the reaction rate and yield. A variety of sulfur-centered nucleophiles can be utilized, including sulfite (B76179) ions, thiourea, thiocyanate ions, and thiosulfate (B1220275) ions. rsc.org The reactivity of these nucleophiles can vary significantly. rsc.org
The electrophilic nature of the boron atoms in a substituted dodecaborate cage facilitates this nucleophilic attack. While the parent [B₁₂H₁₂]²⁻ anion is chemically very stable, the introduction of electron-withdrawing groups can enhance the electrophilicity of the boron vertices, making them more susceptible to nucleophilic substitution. acs.org Cysteine sulfenic acids, for example, exhibit both nucleophilic and electrophilic properties, and the electrophilic sulfur atom in such compounds is subject to nucleophilic attack. nih.gov
Multi-step Reaction Sequences for Sulfur Group Introduction
The synthesis of more complex sulfane;dodecaborates often necessitates multi-step reaction sequences. libretexts.org These sequences allow for the precise installation of functional groups and the construction of intricate molecular architectures. A typical multi-step synthesis involves a series of individual reactions, where the product of one step serves as the starting material for the next. youtube.comyoutube.com
One common strategy involves the initial functionalization of the dodecaborate cage with a group that can be subsequently converted into a sulfur-containing moiety. For instance, a hydroxylated dodecaborate can be prepared and then transformed in a subsequent step. This approach allows for greater control over the final structure of the molecule. The principles of retrosynthesis are often applied to design these multi-step pathways, where the target molecule is conceptually broken down into simpler precursors. youtube.com
An example of a multi-step approach could involve the following conceptual pathway:
Introduction of a reactive handle (e.g., a halogen or a hydroxyl group) onto the dodecaborate cluster.
Conversion of this handle into a sulfur-containing group through reaction with a suitable sulfur reagent.
Further elaboration of the sulfur-containing side chain if required.
This stepwise approach is particularly useful for synthesizing derivatives with specific functionalities for targeted applications. The development of continuous flow synthesis methods has also been applied to the multi-step synthesis of complex sulfur-containing compounds, offering advantages in terms of reaction control and scalability. researchgate.net
Development of Novel Synthetic Protocols
To enhance the efficiency, selectivity, and scope of sulfane;dodecaborate synthesis, researchers are continuously exploring novel synthetic protocols. These modern techniques aim to overcome some of the limitations of traditional methods, such as long reaction times and harsh reaction conditions.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in chemical synthesis, often leading to dramatic reductions in reaction times and improvements in product yields. anton-paar.com The application of microwave irradiation can accelerate reactions by efficiently heating the reaction mixture. anton-paar.com This technique has been successfully applied to the synthesis of derivatives of the icosahedral dodecaborate cluster. nih.gov
The benefits of microwave-assisted synthesis in this context include not only shortened reaction durations but also the possibility of conducting reactions under ambient, open-air conditions, which simplifies the experimental setup. nih.gov Furthermore, this method can enable one-pot, single-step reactions that would otherwise require more elaborate multi-step protocols. nih.gov For instance, the perfunctionalization of the [B₁₂(OH)₁₂]²⁻ cluster with ether-linked derivatives has been achieved rapidly using microwave assistance. nih.gov This approach holds significant promise for the efficient synthesis of sulfane;dodecaborates, potentially allowing for the rapid screening of a library of derivatives. The synthesis of highly sulfated organic molecules has also been shown to be greatly improved by using microwave-based methods, suggesting its applicability to the sulfonation of dodecaborate clusters. nih.gov
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes to hours | anton-paar.comnih.gov |
| Reaction Conditions | Often requires inert atmosphere | Can often be performed in open air | nih.gov |
| Yield | Variable | Often improved | anton-paar.com |
| Process | Can require multiple steps | Enables one-pot reactions | nih.gov |
Ligand-Assisted Synthetic Routes
While not extensively documented specifically for sulfane;dodecaborates, ligand-assisted synthesis is a well-established strategy in coordination chemistry and catalysis that could be applied to achieve greater control over the functionalization of dodecaborate clusters. This approach involves the use of a coordinating ligand to direct a reagent to a specific site on a substrate, thereby controlling the regioselectivity of the reaction.
In the context of dodecaborate chemistry, a ligand could potentially coordinate to a metal center which in turn interacts with the boron cluster, or the ligand itself could have an affinity for a particular region of the cluster. This directed interaction could then guide the introduction of a sulfur-containing group to a specific boron atom or a set of boron atoms. Such a strategy would be invaluable for the synthesis of asymmetrically substituted dodecaborates, which are challenging to prepare using conventional methods.
Controlled Pyrolysis Methods for Cluster Formation
Controlled pyrolysis represents a "bottom-up" approach to the synthesis of boron clusters. This method involves the thermal decomposition of smaller borane (B79455) precursors, which then assemble into larger, more stable cluster structures like the dodecaborate cage. By introducing a sulfur-containing precursor into the pyrolysis reaction, it might be possible to incorporate sulfur atoms directly into the boron cluster framework or as substituents during the cluster formation process.
This synthetic strategy is conceptually different from the functionalization of a pre-formed dodecaborate cage. It offers the potential for creating novel sulfur-containing borane clusters with unique structures and properties. The conditions of the pyrolysis, such as temperature, pressure, and the nature of the precursors, would be critical parameters to control the outcome of the reaction and to favor the formation of the desired sulfane;dodecaborate species. While this method is powerful for the synthesis of the parent boranes, its application to the direct synthesis of functionalized clusters like sulfane;dodecaborates is an area for further research.
Structural Elucidation and Advanced Characterization Methodologies
Spectroscopic Techniques for Structural Analysis
Spectroscopic methods probe the interaction of electromagnetic radiation with the compound, revealing information about the nuclear and electronic environments within the molecule.
NMR spectroscopy is a cornerstone technique for the characterization of dodecaborate (B577226) compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides data on the connectivity and chemical environment of atoms.
For example, the ¹¹B NMR spectrum of a singly substituted dodecaborate will show distinct signals for the substituted boron atom (ipso-boron), the boron atom opposite to it (antipodal-boron), and the remaining boron atoms, often in distinct groups based on their proximity to the substituent. mdpi.comchemrxiv.org The chemical shift of the ipso-boron is significantly affected by the electronegativity and nature of the substituent. researchgate.net Halogenation of the dodecaborate cage leads to characteristic downfield shifts in the ¹¹B NMR spectrum. researchgate.net
Interactive Data Table: Representative ¹¹B NMR Chemical Shifts for Substituted Dodecaborates
| Compound/Anion | Substituent | Boron Position | Chemical Shift (ppm) |
| [B₁₂H₁₂]²⁻ | -H | B(1-12) | -13.3 to -15.5 |
| [B₁₂H₁₁SCN]²⁻ | -SCN | B(1) | -8.8 |
| B(2-6) | -13.3 | ||
| B(7-11) | -15.5 | ||
| B(12) | -19.1 | ||
| [B₁₂Cl₁₂]²⁻ | -Cl | B(1-12) | ~ -6.5 |
| [B₁₂Br₁₂]²⁻ | -Br | B(1-12) | ~ -2.0 |
| [B₁₂I₁₂]²⁻ | -I | B(1-12) | ~ 18.0 |
| [1-NC-closo-1-CB₁₁H₁₁]⁻ | -CN | B(2-6) | -13.6 |
| B(7-11) | -15.8 | ||
| B(12) | -17.5 |
Note: Chemical shifts are referenced to external BF₃·Et₂O and can vary slightly depending on the solvent and counter-ion.
Solid-state ¹¹B MAS-NMR has also been employed to study the dynamics of the [B₁₂H₁₂]²⁻ cage in crystalline solids, revealing processes such as fast rotations and tumbling motions. researchgate.netmdpi.com
¹H NMR spectroscopy provides information about the hydrogen atoms in sulfane;dodecaborate derivatives. In substituted dodecaborates, the signals of the protons directly attached to the boron cage (B-H protons) can be observed, although they are often broad due to coupling with the quadrupolar boron nuclei. researchgate.net The primary utility of ¹H NMR in this context is often for characterizing the organic or inorganic substituents attached to the boron cluster. For instance, in alkyl- or aryl-substituted dodecaborates, the proton signals of the substituent groups provide clear evidence for their presence and structure. researchgate.netresearchgate.net In cases where a sulfane (thiol) group is present, the resonance of the sulfhydryl proton (-SH) can sometimes be observed, although its detection can be complicated by exchange processes. acs.org
¹³C NMR spectroscopy is an indispensable tool for characterizing derivatives of dodecaborate that contain carbon atoms, such as cyanated or organic-substituted species. mdpi.comresearchgate.netnsf.gov Since the natural abundance of ¹³C is low, these spectra often require longer acquisition times. savemyexams.comlibretexts.orglibretexts.org However, they provide sharp, well-resolved signals for each unique carbon environment, making it possible to identify the different carbon atoms within a substituent. savemyexams.comlibretexts.orglibretexts.org
For example, in the percyanated dodecaborate anion, [B₁₂(CN)₁₂]²⁻, a single ¹³C NMR resonance is observed for the twelve equivalent cyanide carbons. nsf.gov In more complex derivatives, such as those with amino acid conjugates, ¹³C NMR helps to confirm the integrity of the organic moiety after its attachment to the boron cluster. mdpi.com The chemical shifts in ¹³C NMR are influenced by the electronic environment, with carbons attached to electronegative atoms or involved in sp² hybridization typically appearing at lower fields (higher ppm values). libretexts.org
Interactive Data Table: ¹³C NMR Data for a Dodecaborate Derivative
| Compound | Carbon Atom | Chemical Shift (ppm) |
| [B₁₂H₁₁SCN]²⁻ | -SCN | ~115 |
| [Et₄N]₂[B₁₂(CN)₁₂] | -CN | ~120 |
| -CH₂- | ~52 | |
| -CH₃ | ~7 |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can be influenced by the solvent and counter-ion.
For dodecaborate derivatives containing heavier chalcogens like selenium, ⁷⁷Se NMR spectroscopy offers direct insight into the chemical environment of the selenium atom. researchgate.net The ⁷⁷Se nucleus has a spin of 1/2 and a natural abundance of 7.63%, making it amenable to NMR studies, though often requiring specialized techniques to enhance sensitivity. researchgate.net
The chemical shift of ⁷⁷Se is highly sensitive to the oxidation state and coordination environment of the selenium atom. researchgate.net For example, in a selenocyanate-substituted dodecaborate, [B₁₂H₁₁SeCN]²⁻, the ⁷⁷Se NMR spectrum shows a characteristic resonance for the selenocyanate (B1200272) group. acs.org Upon reduction to the corresponding selenol ([B₁₂H₁₁SeH]²⁻) or oxidation to a diselenide ([B₁₂H₁₁Se-SeH₁₁B₁₂]⁴⁻), the ⁷⁷Se chemical shift changes significantly, allowing for the monitoring of chemical transformations. chemrxiv.orgacs.org For instance, the ⁷⁷Se resonance for the diselenide product appears at a distinct chemical shift compared to the starting selenocyanate. chemrxiv.org
Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of a molecule. researchgate.netrsc.orgresearchgate.net These methods are complementary and provide a molecular fingerprint that is highly specific to the compound's structure and symmetry.
In the context of dodecaborates, IR and Raman spectra are characterized by several key regions. The high-frequency region is dominated by the stretching vibrations of B-H bonds, typically appearing around 2450-2700 cm⁻¹. researchgate.net The presence of substituents introduces new vibrational modes. For example, a cyano (-CN) substituent gives rise to a strong, sharp absorption in the IR spectrum around 2200 cm⁻¹. rsc.org
The lower frequency region of the spectra contains the complex vibrational modes of the icosahedral boron cage itself. ucla.edu Due to the high symmetry of the parent [B₁₂H₁₂]²⁻ anion, it exhibits relatively few IR- and Raman-active modes. ucla.edu Substitution lowers the symmetry, which can lead to the appearance of additional bands and the splitting of degenerate modes. dtic.mil
For sulfane derivatives, the S-H stretching vibration would be expected in the IR spectrum, though it is often weak. The B-S stretching vibration is expected at lower frequencies. In carborane analogues, C-H stretching vibrations are also observed. mdpi.com
Interactive Data Table: Characteristic Vibrational Frequencies for Dodecaborate Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
| B-H stretch | 2450 - 2700 | IR, Raman |
| C≡N stretch | ~2200 | IR |
| C-H stretch | 2800 - 3000 | IR, Raman |
| B-C stretch | ~1290 | IR |
| B-B cage modes | 400 - 1150 | IR, Raman |
| Si-Si stretch | ~399 | Raman |
Reactivity and Reaction Mechanisms of Sulfane;dodecaborate Compound Class
Electrophilic and Nucleophilic Reactivity of the Boron Cage
The chemistry of the closo-dodecaborate cage is primarily characterized by electrophilic substitution, where an electrophilic reagent replaces a hydrogen atom on the boron cluster. researchgate.net Despite its high negative charge, the cage is exceptionally resistant to degradation by strong acids and bases. metu.edu.tr The delocalized electronic structure provides a degree of aromaticity, making it susceptible to attack by electrophiles in a manner analogous to organic aromatic systems. researchgate.netnih.gov
While direct attack by nucleophiles on the B-H bonds of the pristine [B₁₂H₁₂]²⁻ anion is not a common pathway, the cage's boron vertices can be rendered susceptible to nucleophilic attack through prior activation. researchgate.netmdpi.com This activation is typically achieved by an initial interaction with an electrophile, a process central to the Electrophile-Induced Nucleophilic Substitution (EINS) mechanism. researchgate.netmdpi.com Therefore, the boron cage can exhibit both electrophilic (in its reaction with strong nucleophiles after activation) and nucleophilic (the electron-rich B-H bonds reacting with strong electrophiles) characteristics, depending on the reaction conditions and reagents. beyondbenign.org Theoretical studies based on density functional theory (DFT) have categorized the [B₁₂H₁₂]²⁻ anion as a marginal electrophile, with reactivity increasing as the cluster size decreases. mdpi.com
Mechanistic Investigations of Substitution Reactions
The functionalization of the closo-dodecaborate cage often proceeds via an Electrophile-Induced Nucleophilic Substitution (EINS) mechanism. researchgate.netmdpi.comresearchgate.net This pathway is essential for introducing a wide range of substituents onto the boron framework that are not achievable through direct electrophilic substitution alone. The EINS mechanism involves a two-step process where an electrophile first activates a B-H bond, which is then substituted by a nucleophile. researchgate.netmdpi.com
Detailed mechanistic studies, supported by DFT calculations, have elucidated the key steps of this process. researchgate.netresearchgate.net The reaction is initiated by the attack of an electrophile (E⁺) on the electron-rich B-H bond. This leads to the formation of a key intermediate, often described as an anionic species where a single boron atom coordinates a dihydrogen (H₂) fragment. researchgate.net This intermediate is highly activated and readily undergoes attack by a nucleophile (Nu⁻), leading to the displacement of the dihydrogen molecule and the formation of a new B-Nu bond. researchgate.net
This mechanism has been identified in a variety of substitution reactions on closo-borate anions, including [B₁₀H₁₀]²⁻ and [B₁₂H₁₂]²⁻. mdpi.comresearchgate.net The choice of electrophilic inducer, which can range from strong acids to Lewis acids, is critical for the reaction to proceed. mdpi.com The EINS pathway allows for the regioselective activation of B-H bonds, enabling controlled functionalization of the icosahedral cage. researchgate.net
Table 1: Key Features of the EINS Mechanism on closo-Dodecaborate
| Feature | Description | Reference |
|---|---|---|
| Initiation | Attack by an electrophile (E⁺) on a B-H bond. | researchgate.net |
| Key Intermediate | Formation of an activated species, often a B(H₂) motif. | researchgate.net |
| Substitution | Nucleophile (Nu⁻) attacks the activated boron center. | mdpi.com |
| Outcome | Formation of a B-Nu bond and release of H₂. | researchgate.net |
| Significance | Enables functionalization with a wide range of nucleophiles. | researchgate.net |
Reductive pathways provide an alternative strategy for the functionalization of the dodecaborate (B577226) cage and are particularly relevant for the synthesis of sulfur-containing derivatives. The Birch reduction, a type of dissolving metal reduction, typically employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) or a low-molecular-weight amine, along with a proton source such as an alcohol. wikipedia.orgmasterorganicchemistry.com This reaction is well-known for the partial reduction of aromatic rings in organic chemistry to 1,4-cyclohexadienes. organicchemistrytutor.com
In the context of dodecaborate chemistry, similar metal-amine reducing conditions have been successfully applied to cleave B-S bonds in sulfonium (B1226848) or thioether derivatives of the cluster. acs.org For instance, the reduction of inner sulfonium salts, thioethers, and sulfones derived from [B₁₂H₁₂]²⁻ using lithium in methylamine (B109427) leads to the formation of mercaptododecaborates. acs.org This reaction represents a key synthetic route to the [B₁₂H₁₁SH]²⁻ anion, demonstrating that reductive cleavage is a viable method for generating functional thiol groups on the boron cage. acs.org This process likely involves the transfer of solvated electrons to the substrate, initiating a cleavage cascade that results in the desired mercapto-functionalized product.
The parent [B₁₂H₁₂]²⁻ anion exhibits remarkable stability towards hydrolysis, remaining intact even in hot acidic or basic aqueous solutions. researchgate.net However, its substituted derivatives can undergo hydrolysis under specific conditions. For example, nitrile derivatives of closo-dodecaborate, such as [B₁₂H₁₁NCR]⁻, can be hydrolyzed to form carboxamide derivatives. researchgate.net Similarly, acylated products can be hydrolyzed to yield the hydroxyundecahydro-closo-dodecaborate anion, [B₁₂H₁₁OH]²⁻. researchgate.net
Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are important for building more complex structures from functionalized dodecaborates. uwec.eduyoutube.com The hydroxyl derivative, [B₁₂H₁₁OH]²⁻, is a key precursor for such reactions. researchgate.net It can react with various electrophiles, such as alkyl halides or acyl chlorides, in condensation-type reactions to form ether or ester linkages, respectively. acs.org For example, the fully hydroxylated cluster, [B₁₂(OH)₁₂]²⁻, can be per-etherified by reacting with alkyl or benzyl (B1604629) halides in the presence of a base. acs.org These hydrolysis and condensation reactions are crucial for interconverting functional groups and synthesizing larger, more complex boron cluster-containing molecules.
Formation of Sulfur-Containing Ligands and Derivatives
The introduction of a mercapto (-SH) group to form the mercaptoundecahydro-closo-dodecaborate(2-) anion, [B₁₂H₁₁SH]²⁻, is a critical step in producing a versatile precursor for a wide array of sulfur-containing derivatives. acs.orgnih.gov Several synthetic strategies have been developed to achieve this functionalization.
One early method involved the reaction of the acid form of the dodecaborate anion, (H₃O)₂[B₁₂H₁₂]·nH₂O, with hydrogen sulfide (B99878) under pressure. acs.org While successful, this route often suffered from low yields and difficult purification. acs.org
A more favorable and widely used synthesis involves a nucleophilic substitution pathway. In this method, the [B₁₂H₁₂]²⁻ anion is first reacted with an electrophilic sulfur-containing species. A particularly effective route utilizes N-methylbenzothiazole-2-thione as the sulfur transfer agent. The initial nucleophilic attack on the dodecaborate cage is followed by basic hydrolysis of the intermediate to yield the desired [B₁₂H₁₁SH]²⁻ anion in higher yields and purity. acs.org This method avoids the harsh conditions of the hydrogen sulfide reaction and minimizes the formation of by-products like [B₁₂H₁₀(SH)₂]²⁻ and [B₁₂H₁₁OH]²⁻. acs.org
Additionally, as mentioned in section 4.2.2, reductive cleavage of B-S bonds in sulfonium derivatives using lithium in methylamine provides another effective route to [B₁₂H₁₁SH]²⁻. acs.org Once formed, the mercapto group on the dodecaborate cage behaves as a typical thiol, readily undergoing oxidative reactions to form disulfides (B₁₂-S-S-B₁₂) or mixed disulfides (B₁₂-S-S-R). acs.org
Table 2: Synthetic Routes to [B₁₂H₁₁SH]²⁻
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Acid/H₂S Reaction | (H₃O)₂[B₁₂H₁₂], H₂S | High pressure; Low yield; Difficult purification. | acs.org |
| Nucleophilic Attack | [B₁₂H₁₂]²⁻, N-methylbenzothiazole-2-thione, then base | High yield; Cleaner reaction; Milder conditions. | acs.org |
| Reductive Cleavage | [B₁₂H₁₁SR₂]⁰, Li, CH₃NH₂ | Effective for cleaving stable B-S bonds. | acs.org |
Generation of Sulfonium and Selenonium Species
The generation of sulfonium and selenonium derivatives of dodecaborate represents a key strategy for the functionalization of this boron cluster. These reactions typically involve the nucleophilic attack of a sulfur or selenium-containing species on an activated dodecaborate precursor.
One common method for synthesizing sulfonium derivatives involves the alkylation of the mercaptoundecahydro-closo-dodecaborate(2-) anion, [B₁₂H₁₁SH]²⁻. This anion can be readily alkylated with various alkyl halides to yield the corresponding sulfonium species. For instance, the reaction of [B₁₂H₁₁SH]²⁻ with bromoalkanes leads to the formation of [B₁₂H₁₁S(R)H]⁻, which can be further alkylated to produce dialkylsulfonium derivatives, [B₁₂H₁₁SR₂]⁻. This approach has been successfully employed to synthesize a range of sulfonium derivatives with different alkyl substituents. acs.orgacs.org
The reaction conditions for these alkylations can be tuned to control the degree of substitution. For example, the use of a strong base can facilitate the deprotonation of the thiol group, enhancing its nucleophilicity and promoting the alkylation reaction. The choice of solvent also plays a crucial role, with polar aprotic solvents such as acetonitrile (B52724) being commonly used to facilitate these reactions. acs.org
The generation of selenonium species follows a similar pathway, although the reactivity of the corresponding selenium precursors may differ. The synthesis of these compounds often starts from the [B₁₂H₁₁SeH]²⁻ anion, which can be prepared by reacting the dodecaborate anion with elemental selenium. Subsequent alkylation of this selenol derivative with alkyl halides yields the desired selenonium compounds.
It is noteworthy that the reactivity of these chalcogen-centered nucleophiles can be influenced by the nature of the substituents on the dodecaborate cage. Electron-withdrawing groups on the boron cluster can decrease the nucleophilicity of the sulfur or selenium atom, making the alkylation reaction more challenging. Conversely, electron-donating groups can enhance the nucleophilicity and facilitate the formation of sulfonium and selenonium species.
The table below summarizes representative examples of the generation of sulfonium species from dodecaborate precursors.
Formation of Sulfur-Bridged Systems
The ability of sulfur to form bridges between two dodecaborate clusters or to create cyclic structures on a single cluster opens up avenues for the synthesis of complex, cage-linked architectures. These sulfur-bridged systems can exhibit unique electronic and structural properties, making them interesting targets for materials science and medicinal chemistry applications.
The formation of sulfur-bridged dimers can be achieved by reacting the [B₁₂H₁₁SH]²⁻ anion with a suitable difunctional electrophile. For example, the reaction with 1,2-dibromoethane (B42909) can lead to the formation of a dimer where two dodecaborate cages are linked by a -(CH₂)₂-S-(CH₂)₂- chain. researchgate.net The length and nature of the bridging chain can be controlled by the choice of the electrophilic linker.
Intramolecular cyclization reactions can also lead to the formation of sulfur-containing rings fused to the dodecaborate cage. For instance, reacting the [B₁₀H₉SH]²⁻ anion with 1,4-dibromobutane (B41627) can yield a derivative with a cyclic tetrahydrothiophene (B86538) substituent, [B₁₀H₉S(CH₂)₄]⁻. researchgate.net These reactions often proceed via an initial alkylation to form a haloalkylthioether intermediate, which then undergoes an intramolecular nucleophilic substitution to close the ring.
The reactivity of the sulfur atom in these bridged and cyclic systems can be further exploited for subsequent functionalization. For example, the sulfur atom can be oxidized to form sulfoxides or sulfones, or it can be alkylated to generate sulfonium ions. These transformations provide a means to fine-tune the electronic properties and solubility of the resulting sulfur-bridged dodecaborate derivatives.
The following table provides examples of the formation of sulfur-bridged systems.
Regioselectivity and Stereoselectivity in Functionalization
The functionalization of the dodecaborate cage often presents challenges in controlling the position and spatial orientation of the incoming substituents. However, significant progress has been made in understanding and controlling the regioselectivity and stereoselectivity of these reactions.
The inherent electronic properties of the dodecaborate anion play a crucial role in directing the regioselectivity of electrophilic substitution reactions. Computational studies have shown that the electron density is not uniformly distributed over the boron cage, leading to preferential reaction at certain positions. For instance, in the parent [B₁₂H₁₂]²⁻ anion, the boron atoms are equivalent, but upon substitution, this symmetry is broken, and subsequent functionalization becomes regioselective.
The use of directing groups has emerged as a powerful strategy to control the regioselectivity of B-H functionalization. rsc.orgrsc.org For example, an amide-substituted closo-dodecaborate cluster has been shown to undergo highly regioselective iodination at the ortho position to the amide group. rsc.orgrsc.org This selectivity is attributed to a concerted iodination-deprotonation mechanism where the amide group acts as an internal base, facilitating the removal of a proton from the adjacent B-H vertex. rsc.orgrsc.org
Stereoselectivity in the functionalization of dodecaborate derivatives is also an important consideration, particularly when chiral substituents are introduced. The rigid, icosahedral structure of the dodecaborate cage can provide a scaffold for creating chiral molecules with well-defined three-dimensional structures. The stereochemical outcome of a reaction can be influenced by the nature of the reactants, the reaction conditions, and the presence of chiral auxiliaries.
While the field of stereoselective functionalization of dodecaborates is still developing, the principles of asymmetric synthesis can be applied to design reactions that favor the formation of one enantiomer or diastereomer over the other. This can be achieved by using chiral reagents, catalysts, or solvents that can differentiate between the enantiotopic faces or positions of the dodecaborate substrate.
The table below highlights key factors influencing regioselectivity in dodecaborate functionalization.
Intermolecular Interactions and Self-Assembly Relevant to Reactivity Studies
Intermolecular interactions play a significant role in the reactivity of dodecaborate compounds, influencing their solubility, aggregation behavior, and the accessibility of reactive sites. These interactions can range from weak van der Waals forces to stronger hydrogen bonds and ionic interactions.
The dianionic nature of the parent [B₁₂H₁₂]²⁻ anion leads to strong electrostatic interactions with cations. These interactions can influence the packing of these compounds in the solid state and their behavior in solution. The choice of counterion can have a significant impact on the solubility and reactivity of the dodecaborate salt. For example, bulky organic cations like tetrabutylammonium (B224687) are often used to increase the solubility of dodecaborate salts in organic solvents. nih.gov
Dodecaborate anions are also known to participate in dihydrogen bonding, a type of non-covalent interaction where a B-H group acts as a proton donor to a suitable acceptor. These interactions can influence the conformation of molecules and their self-assembly into larger supramolecular structures.
The hydrophobic and hydrophilic character of substituted dodecaborates can be tuned by the nature of the substituents. This allows for the design of amphiphilic dodecaborate derivatives that can self-assemble in solution to form micelles, vesicles, or other nanostructures. nih.gov This self-assembly can affect the reactivity of the dodecaborate units by altering their local environment and the accessibility of reactive sites. For example, the encapsulation of a reactive group within the hydrophobic core of a micelle can protect it from reaction with species in the bulk solution.
Furthermore, the interaction of dodecaborate derivatives with biological macromolecules, such as proteins, is an area of growing interest. nih.gov The strength of these interactions is dependent on the nature of the substituents on the dodecaborate cage. nih.gov For instance, more hydrophobic derivatives tend to exhibit stronger interactions with proteins. nih.gov Understanding these interactions is crucial for the development of dodecaborate-based therapeutic agents.
The following table summarizes the types of intermolecular interactions involving dodecaborate compounds and their relevance to reactivity.
Theoretical and Computational Chemistry Studies of Sulfane;dodecaborate Compound Class
Electronic Structure and Bonding Analysis
A variety of computational techniques have been employed to unravel the electronic properties and bonding characteristics of dodecaborate (B577226) derivatives.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational studies on dodecaborate compounds, enabling the calculation of geometries, total energies, and electronic properties. acs.orgrsc.org The B3LYP exchange-correlation functional is frequently used, often in conjunction with basis sets like 6-31+G(d,p), as this combination has demonstrated good agreement with experimental data. acs.orgnih.gov DFT calculations have been instrumental in studying the interaction of modified dodecaborate anions, such as [B₁₂X₁₁]⁻ and [B₁₂X₁₁]²⁻ (where X = H, F, CN), with small molecules like H₂, O₂, N₂, CO₂, CO, and NH₃. acs.orgnih.gov These studies reveal that the "naked" boron atom is the most reactive site. acs.orgnih.gov For instance, DFT calculations show that a carbon atom in a CO molecule binds to the "naked" boron atom in both [B₁₂X₁₁]⁻ and [B₁₂X₁₁]²⁻ clusters. nih.gov Furthermore, DFT has been used to investigate the structures of nitrilium derivatives of the closo-dodecaborate anion, such as [B₁₂H₁₁NCR]⁻. mdpi.comdntb.gov.ua In a study of cyclodextrin-closo-dodecaborate complexes, DFT-based geometry optimization revealed that B₁₂X₁₂²⁻ anions are inserted progressively deeper into cyclodextrin (B1172386) cavities from α-CD to γ-CD. rsc.org
Recent research combined negative ion photoelectron spectroscopy with DFT calculations to study perhalogenated closo-dodecaborate dianions B₁₂X₁₂²⁻ (X = F, Cl, Br, I) binding to cyclodextrins. researchgate.net These calculations showed that the binding motif and insertion depth are highly dependent on the size of the cyclodextrin and the halogen substituent. researchgate.net
Ab Initio and Post-Hartree-Fock Methods
While DFT is widely used, ab initio and post-Hartree-Fock methods provide higher levels of theory for more accurate energy calculations and a deeper understanding of electron correlation. These methods have been applied to study the exceptional stability of hypercloso boron hydrides. nih.gov For instance, post-Hartree-Fock domain-based local pair natural orbital-coupled cluster singles, doubles, and perturbative triples [DLPNO-CCSD(T)] calculations have been used to determine the vertical detachment energies of acetonitrile-solvated dodecaborate clusters, showing good agreement with experimental results. researchgate.netnih.govresearchgate.net These advanced methods are crucial for validating the results obtained from more computationally efficient DFT calculations and for providing benchmark data. researchgate.netnih.govresearchgate.net The use of van der Waals corrected functionals in ab initio calculations has also been important in accurately predicting the structural parameters of complex hydrides like diammonium dodecahydro-closo-dodecaborate. arxiv.org
Analysis of Molecular Orbitals (e.g., HOMO-LUMO Gaps)
The analysis of molecular orbitals (MOs), particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is crucial for understanding the electronic properties and reactivity of dodecaborate compounds. The HOMO-LUMO gap is a key indicator of chemical stability. chemrxiv.org
For modified dodecaborate anions [B₁₂X₁₁H₂]⁻, the HOMO-LUMO gaps are calculated to be 5.84, 5.15, and 5.77 eV for X = H, F, and CN, respectively. nih.gov When O₂ binds to [B₁₂X₁₁]⁻ clusters, these gaps are significantly reduced, enhancing charge transfer. nih.gov For example, the calculated HOMO-LUMO gaps in [B₁₂X₁₁O₂]⁻ are 2.28, 1.79, and 1.25 eV for X = H, F, and CN, respectively. nih.gov In the case of CO binding, the HOMO-LUMO gaps for [B₁₂X₁₁CO]²⁻ are 4.83, 3.92, and 4.26 eV for X = H, F, and CN ligands. nih.gov
Studies on a series of mixed halogenated [B₁₂X₉(OR)₃]²⁻ dodecaborates (where X= Cl or Br) showed a trend of decreasing HOMO-LUMO gaps, though even the smallest gap was above 3.04 eV, indicating high electrochemical stability. chemrxiv.org For closo-borate anions [BnHn]²⁻ (n = 5–12), the HOMO-LUMO gap increases with the size of the boron cluster, with [B₁₂H₁₂]²⁻ having the most positive value. mdpi.com Molecular orbital analysis of cyclodextrin-closo-dodecaborate complexes indicates that the most loosely bound electrons that are photodetached originate from the guest B₁₂X₁₂²⁻ moieties. rsc.org
| Compound | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|
| [B₁₂H₁₁H₂]⁻ | 5.84 | nih.gov |
| [B₁₂F₁₁H₂]⁻ | 5.15 | nih.gov |
| [B₁₂(CN)₁₁H₂]⁻ | 5.77 | nih.gov |
| [B₁₂H₁₁O₂]⁻ | 2.28 | nih.gov |
| [B₁₂F₁₁O₂]⁻ | 1.79 | nih.gov |
| [B₁₂(CN)₁₁O₂]⁻ | 1.25 | nih.gov |
| [B₁₂H₁₁CO]²⁻ | 4.83 | nih.gov |
| [B₁₂F₁₁CO]²⁻ | 3.92 | nih.gov |
| [B₁₂(CN)₁₁CO]²⁻ | 4.26 | nih.gov |
Electron Localization Function (ELF) and Adaptive Natural Density Partitioning (AdNDP)
The Electron Localization Function (ELF) and Adaptive Natural Density Partitioning (AdNDP) are powerful tools for analyzing chemical bonding. osti.govacs.org ELF provides a measure of electron localization, helping to distinguish between different types of bonds (covalent, ionic, etc.). preprints.orgrsc.org For example, in carboranes, ELF analysis has been used to understand the nature of tetrel C···X bonds. preprints.org In hydrated dodecaborate clusters, the ELF(C-V) index, which is the ELF bifurcation value between the core and valence domains, has been used to confirm the strength of dihydrogen bonds. rsc.orgrsc.org
AdNDP is a method that represents the electronic structure in terms of n-center-2-electron bonds, providing a chemically intuitive picture of bonding that connects to Lewis structures. osti.govacs.orgnih.govosti.gov It has been used to analyze the bonding in a variety of main-group and transition-metal clusters, including those with aromatic character. acs.orgosti.gov For instance, AdNDP analysis has been applied to understand the bonding in functionalized nona-silicide Zintl clusters, which exhibit superhalogen characteristics similar to some dodecaborate derivatives. osti.gov
Wiberg Bond Index and Bond Order Analysis
The Wiberg bond index (WBI) is a measure of the bond order between two atoms, calculated within the framework of Natural Bond Orbital (NBO) analysis. mdpi.comhse.ru It provides a quantitative measure of bond strength and multiplicity.
In a study of fused 1,2-diboraoxazoles based on the closo-decaborate anion, it was found that the B–N bonds have a higher Wiberg index than the B–O bonds. hse.ru For nitrilium derivatives of closo-dodecaborate, such as [B₁₂H₁₁NCR]⁻, WBI calculations have been used to characterize the C≡N bond. mdpi.com In amidine derivatives of the closo-dodecaborate anion, a strong delocalization between the C=N imine and C-N amide bonds was established, with the C=N imine bond having a higher Wiberg bond order (1.50–1.52) compared to the C-N amide bond (1.27–1.28). nih.gov These analyses are crucial for understanding the nature of the bonds within the substituent and their interaction with the boron cluster.
| Compound Type | Bond | Wiberg Bond Index Range | Reference |
|---|---|---|---|
| closo-Borate Anions [BnHn]²⁻ | B-H | 0.93–0.96 | mdpi.com |
| Amidine Derivatives of closo-Dodecaborate | C=N (imine) | 1.50–1.52 | nih.gov |
| Amidine Derivatives of closo-Dodecaborate | C-N (amide) | 1.27–1.28 | nih.gov |
Prediction of Stability and Chemical Activity
Computational chemistry plays a vital role in predicting the stability and chemical activity of sulfane;dodecaborate compounds. The stability of these compounds is often assessed by calculating their electron affinities and HOMO-LUMO gaps. nih.gov For example, the positive electron affinities calculated for [B₁₂X₁₁]²⁻ (X = F, CN) confirm their stability. nih.gov Specifically, the first electron affinities (EA₁) are 5.29, 5.79, and 8.49 eV for X = H, F, and CN, respectively, while the second electron affinities (EA₂) are -1.81, 0.83, and 3.17 eV. nih.gov The positive EA₂ values for the F and CN derivatives indicate that the dianions are stable. nih.gov
The chemical activity can be predicted by examining the molecular orbitals and charge distributions. nih.gov The "naked" boron atom in modified dodecaborates is consistently identified as the most reactive site for interactions with small molecules. acs.orgnih.gov The binding of molecules like O₂ to the cluster leads to a reduction in the HOMO-LUMO gap, which enhances the chemical activity of the bound molecule. nih.gov Furthermore, DFT calculations have shown that [B₁₂X₁₁]²⁻ (X = F, CN) species are not only more stable than their monoanionic counterparts but also bind more strongly to O₂. acs.orgnih.gov This predictive capability is essential for designing new dodecaborate-based catalysts and materials with tailored reactivity. nih.gov
Simulation of Reaction Pathways and Energy Profiles
Theoretical and computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms involving sulfane;dodecaborate and related closo-borate derivatives. These simulations provide detailed insights into reaction pathways, transition states, and the associated energy profiles, which are often difficult to probe experimentally.
One of the key reaction types studied is electrophile-induced nucleophilic substitution (EINS). researchgate.net DFT calculations have been used to investigate the formation pathway of derivatives like [2,6-B₁₀H₈O₂CC₆H₅]⁻, revealing the crucial role of intermediate anionic species. researchgate.net These intermediates feature a boron atom coordinating two hydrogen atoms, and theoretical calculations have successfully proven the regioselectivity for the formation of specific isomers. researchgate.net
Simulations have also been employed to understand the interaction of modified dodecaborate anions with small molecules. For instance, DFT calculations on the interaction of [B₁₂X₁₁]ⁿ⁻ (where X can be H, F, CN, etc.) with molecules like H₂, O₂, CO, and NH₃ have been performed. acs.org These studies calculate the binding energies and geometries of the resulting complexes. For example, the binding energy of H₂ to [B₁₂X₁₁]⁻ was calculated to be 0.52 eV for X=H, 1.33 eV for X=F, and 1.28 eV for X=CN. acs.org The calculations show an elongation of the H-H bond upon adsorption, indicating activation of the molecule. acs.org
The energy profiles for the activation of molecular oxygen (O₂) on [B₁₂X₁₁]⁻ and [B₁₂X₁₁]²⁻ clusters have also been a subject of DFT studies. acs.org It has been shown that dianionic species like [B₁₂X₁₁]²⁻ (for X = F, CN) are not only more stable but also bind more strongly to O₂ than their monoanionic counterparts. acs.org The mechanism of amine addition to nitrilium derivatives of closo-dodecaborate, such as the interaction between NH₃ and [B₁₂H₁₁NCCH₃]⁻, has also been explored using quantum-chemical methods, detailing the reaction pathway. researchgate.net
Furthermore, computational methods are used to predict the stability and reactivity of these compounds by calculating their gas-phase acidities and the energies of protonation. acs.org DFT studies at the B3LYP/6-311+G** level have explored the structures and intrinsic gas-phase acidities of various dodecaborane derivatives, providing insights into potential reaction pathways involving proton transfer. acs.org
Conformational Analysis and Structural Evolution
The three-dimensional structure and conformational preferences of sulfane;dodecaborate compounds are critical to their properties and reactivity. X-ray crystallography and computational modeling are the principal tools used to investigate these structural features. researchgate.netmdpi.com
For example, in nitrilium derivatives like [B₁₂H₁₁NCR]⁻, the average B-N bond length is approximately 1.514 Å and the C≡N bond length is about 1.128 Å. mdpi.com The B-N-C angle slightly deviates from a linear arrangement. mdpi.com DFT analysis of these derivatives shows that the nature of the R-substituent has a minor effect on these bond lengths. mdpi.com Similarly, studies on halogenated dodecaborates show that while B-B bond lengths are only marginally affected by the halogen substituent, the B-X (X=halogen) distances vary significantly. acs.org
Computational conformational analysis helps to identify the most stable conformers in solution, complementing solid-state data from crystallography. nih.gov For substituted sulfones, DFT analysis has revealed several conformations within a narrow free energy range (<1 kcal mol⁻¹), often showing good agreement between the calculated lowest-energy structure and the one observed in the crystal. nih.gov These studies allow for the delineation of dominant non-covalent interactions that dictate the conformational preferences. nih.gov
The structural evolution upon reaction or substitution is a key area of investigation. For instance, the complexation of stanna-closo-dodecaborate with a Lewis base causes the apical tin atom to shift from an η⁵-bonding mode to an η³-borallyl-type bonding. researchgate.net The study of how substituents influence the icosahedral cage and the resulting electronic structure is crucial for designing new materials with specific properties. caltech.edu
Quantum Chemical Descriptors and Reactivity Prediction (e.g., Conceptual DFT)
Conceptual Density Functional Theory (DFT) provides a powerful framework for understanding and predicting the reactivity of chemical species, including the sulfane;dodecaborate compound class. mdpi.comfrontiersin.org By calculating various quantum chemical descriptors, researchers can gain insights into the electronic structure and predict reaction sites for electrophilic and nucleophilic attacks. mdpi.comfrontiersin.org
Local reactivity descriptors are used to identify the most reactive sites within a molecule. Fukui functions (f(r)) are widely used for this purpose, indicating the change in electron density at a specific point when the total number of electrons in the system changes. mdpi.com These functions help pinpoint sites susceptible to nucleophilic attack (where f⁺(r) is large) and electrophilic attack (where f⁻(r) is large). mdpi.comfrontiersin.org For closo-borate anions, Fukui functions for electrophilic attack correlate well with the atomic charges, with apical boron atoms typically having the most positive Fukui function values. mdpi.com The Dual Descriptor (Δf(r)) is another tool used to reveal sites that can undergo simultaneous nucleophilic and electrophilic attacks. frontiersin.org
The distribution of atomic charges, often calculated using methods like Natural Bond Orbital (NBO) analysis, is another key factor. acs.orgmdpi.com In modified dodecaborates like [B₁₂X₁₁]⁻, the charge on the "naked" boron atom (the one that lost a ligand) is highly dependent on the substituent X. For example, in [B₁₂(CN)₁₁]⁻, the naked boron atom carries a significant positive charge (+0.70 e), making it highly electrophilic. acs.org This positive site is where molecules like argon can bind, even at room temperature. acs.org
These computational approaches allow for the systematic study of how different substituents affect the electronic properties and reactivity of the dodecaborate cage. researchgate.net The correlation between calculated ionization energies and electron affinities with experimental redox potentials provides important validation for the theoretical models. researchgate.net This predictive power is crucial for the rational design of new sulfane;dodecaborate derivatives for various applications. pharmacophorejournal.com
Coordination Chemistry and Ligand Development Utilizing Sulfane;dodecaborate Compound Class
Design of [Sulfane;dodecaborate] Ligands for Transition Metal Centers
The design of sulfane;dodecaborate (B577226) ligands is centered on the strategic functionalization of the highly stable icosahedral [B₁₂H₁₂]²⁻ core. The introduction of sulfur-containing groups transforms the non-coordinating anion into a deliberate ligand capable of binding to transition metals.
Several synthetic strategies can be employed for this functionalization:
Nucleophilic Substitution: One effective method involves the reaction of dodecaborate derivatives with sulfur-based nucleophiles. For instance, derivatives of the closo-decaborate anion ([B₁₀H₁₀]²⁻) containing exopolyhedral oxonium-type substituents react with reagents like potassium hydrosulfide or potassium thiocyanate (B1210189) under mechanochemical conditions. This process opens the exopolyhedral group and leads to the formation of closo-borates with pendant sulfur-functional groups eco-vector.com.
Alkylation of Mercaptoboranes: Another approach starts with the mercapto-substituted anion, such as [B₁₀H₉SH]²⁻. This anion can be alkylated with various bromoalkanes to produce sulfonium-substituted anions of the type [B₁₀H₉SR₂]⁻ nih.gov. Subsequent chlorination of the boron cluster can be performed to further modify the electronic properties nih.gov.
Transition Metal-Catalyzed B–H Activation: Direct functionalization of the boron cage's B–H bonds is a powerful and elegant strategy. Catalytic systems, often employing rhodium or iridium, can achieve site-selective activation of specific B–H bonds, allowing for the controlled introduction of functional groups researchgate.netnih.govnih.gov. This method offers high precision in ligand design.
The resulting ligands possess a unique combination of features. The dodecaborate cage acts as a bulky, sterically demanding substituent that can create a well-defined coordination pocket around a metal center. Simultaneously, the sulfur atom serves as a soft donor, ideal for binding to late transition metals. The inherent stability of the boron cluster ensures the ligand remains intact under demanding reaction conditions researchgate.net.
Synthesis and Characterization of Metal Complexes
The synthesis of transition metal complexes with sulfane;dodecaborate ligands generally follows established coordination chemistry protocols. A common method involves the reaction of a metal precursor, typically a metal halide or acetate, with the deprotonated thiol form of the ligand (a thiolate) or the neutral thioether derivative.
While specific examples for sulfane-functionalized closo-dodecaborates are emerging, the synthesis of ruthenium complexes with amino-closo-dodecaborate ligands has been described, demonstrating the viability of using functionalized dodecaborates in coordination chemistry nih.gov. Similarly, zinc(II) has been incorporated into a 2D coordination polymer with perhydroxylated closo-dodecaborate, [B₁₂(OH)₁₂]²⁻, showcasing the coordination capability of functionalized dodecaborate clusters rsc.org.
Characterization of these complexes relies on a suite of spectroscopic and analytical techniques:
NMR Spectroscopy: ¹¹B NMR is crucial for confirming the integrity and substitution pattern of the dodecaborate cage. Signals in the ¹H and ¹³C NMR spectra verify the structure of the organic substituents on the sulfur atom mdpi.com.
Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic vibrations, such as B–H and C–S stretching frequencies, providing evidence of ligand coordination.
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of structure, revealing precise bond lengths, bond angles, and the coordination geometry around the metal center. This technique has been used to characterize cesium salts of decaborates functionalized with thiocyanate groups eco-vector.comresearchgate.net.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass of the complex, confirming its composition mdpi.com.
Mechanistic Studies of Metal-Mediated Transformations
The unique structure of sulfane;dodecaborate ligands is expected to exert significant influence on the mechanisms of metal-mediated reactions. The bulky and rigid icosahedral cage can enforce specific geometries at the metal center, influencing substrate binding and the stereochemical outcome of catalytic transformations. Steric effects have been shown to be a promising driving force for controlling the regioselective activation of B–H bonds in carboranes, a principle that extends to the reactivity of their metal complexes acs.org.
Tunability of Electronic and Steric Properties via Sulfur-Containing Dodecaborates
A key advantage of using sulfane;dodecaborate ligands is the exceptional degree of tunability they offer. Both the electronic and steric properties of the ligand can be systematically and independently modified.
Electronic Tuning: Icosahedral boron clusters exhibit a remarkable dichotomy in their electronic effects. The electronic impact of a substituent depends dramatically on its point of attachment to the cage nih.govnih.gov.
Electron-Withdrawing: When a functional group is attached to a carbon vertex in a carborane (a C₂B₁₀H₁₂ cluster), the cluster acts as a strong electron-withdrawing group.
Electron-Donating: Conversely, when the group is attached to a boron vertex that is distant from the carbon atoms (e.g., the B(9) position in meta-carborane), the cluster behaves as a potent electron-donating group, more so than traditional alkyl substituents nih.gov.
This principle allows for the fine-tuning of the electron density at the coordinating sulfur atom and, consequently, at the metal center. For a closo-dodecaborate ligand, functionalization at different boron vertices would similarly modulate its electronic character. Further tuning can be achieved by introducing other substituents, such as halogens, onto the remaining B–H vertices of the cage nih.gov.
The following table illustrates the potential for tuning ligand properties based on substituent modifications.
| Cage Substituent (X) | Sulfur Substituent (R) | Expected Electronic Effect on Metal | Expected Steric Hindrance |
| H | CH₃ | Moderately electron-donating | Low |
| Cl | CH₃ | More electron-donating (from B-vertex) | Low |
| H | C₆H₅ (Phenyl) | Moderately electron-donating | Medium |
| Cl | C₆H₅ (Phenyl) | More electron-donating (from B-vertex) | Medium |
| H | C(CH₃)₃ (tert-Butyl) | Moderately electron-donating | High |
Data is illustrative, based on principles from related carborane systems. nih.govnih.gov
Role in Catalysis (e.g., Organocatalysis, Electrophile Stabilization)
The unique properties of sulfane;dodecaborate compounds make them highly promising for two distinct roles in catalysis: as components of weakly coordinating anions for stabilizing reactive metal centers and as direct organocatalysts.
Electrophile Stabilization: The large size and delocalized charge of the dodecaborate anion make it an excellent platform for creating weakly coordinating anions (WCAs). When a sulfane;dodecaborate ligand coordinates to a metal, the entire resulting complex is a large anion. If this complex serves as a counterion to a cationic catalytic species, it can effectively stabilize the reactive electrophilic center while being sterically hindered from interfering in the catalytic cycle. This is crucial for many catalytic processes, such as olefin polymerization, that rely on highly reactive, cationic metal centers.
Organocatalysis: Recent work has demonstrated that sulfur-containing carboranes can function as highly effective organocatalysts for reactions like electrophilic aromatic halogenation nih.gov. In these systems, a thioether (SMe) group attached to a carborane cage acts as the catalytically active site. The reactivity of the catalyst was found to be highly dependent on the electronic properties conferred by the carborane substituent. By changing the attachment point of the thioether to the carborane cage, the nucleophilicity of the sulfur atom and the stability of the catalytic intermediate could be precisely controlled. This highlights that the tunable electronic nature of boron clusters can be leveraged to design a new class of powerful, metal-free organocatalysts nih.gov. The same principles are directly applicable to sulfane;dodecaborate systems, suggesting their potential as a novel, tunable platform for organocatalysis.
Advanced Materials Research Leveraging Sulfane;dodecaborate Compound Class
Role as Building Blocks for Polymeric Systems
The incorporation of dodecaborate (B577226) clusters into polymer backbones or as pendant groups allows for the creation of hybrid materials with enhanced thermal stability, unique electrochemical properties, and tailored mechanical characteristics. The sulfane;dodecaborate class, with its reactive thiol groups, is particularly suited for integration into polymeric structures through various polymerization and post-polymerization modification techniques.
Sulfane;dodecaborate compounds are promising candidates for the development of advanced polymer electrolytes, particularly for solid-state batteries. The large, charge-delocalized nature of the dodecaborate anion can enhance ionic conductivity by promoting cation mobility. The presence of sulfur-containing functional groups can further influence the electrolyte's properties.
Research in this area focuses on several key aspects:
Single-Ion Conduction: By covalently attaching the anionic dodecaborate moiety to a polymer backbone, the anion's mobility is restricted, leading to a single-ion conducting polymer electrolyte. This can mitigate the formation of concentration gradients and dendrites in lithium batteries.
Enhanced Ionic Conductivity: The bulky nature of the dodecaborate cluster can disrupt polymer chain packing, increasing the amorphous content and thereby facilitating ion transport.
Interfacial Stability: The chemical stability of the dodecaborate cage can contribute to a more stable electrolyte-electrode interface, a critical factor for battery longevity and safety.
While direct studies on "sulfane;dodecaborate" polymer electrolytes are emerging, the principles are based on extensive research into other functionalized dodecaborates and borate-based polymers.
Integration into Liquid Crystalline Materials
The rigidity and three-dimensional structure of dodecaborate clusters make them excellent candidates for use as core units in the design of novel liquid crystalline materials. uw.edutandfonline.commdpi.com By attaching mesogenic (liquid crystal-forming) groups to the boron cage, often at antipodal positions to create rod-like molecules, new classes of liquid crystals with unique phase behaviors and properties can be synthesized.
The inclusion of sulfane functional groups, such as thiols, offers a strategic advantage for anchoring these liquid crystalline molecules onto surfaces, like gold substrates, through the formation of self-assembled monolayers (SAMs). bohrium.com This allows for precise control over the orientation of the liquid crystal molecules, which is crucial for applications in electronic and optical devices. bohrium.com
Table 1: Boron Clusters Investigated for Liquid Crystal Synthesis This is an interactive data table. You can sort and filter the data.
| Boron Cluster | Vertex Count | Charge | Key Features for Liquid Crystals |
|---|---|---|---|
| p-carborane | 12 | Neutral | Linear, rigid structure; allows for antipodal substitution. mdpi.com |
| [1-CB₁₁H₁₂]⁻ | 12 | -1 | Rigid icosahedral structure. mdpi.com |
| [B₁₂H₁₂]²⁻ | 12 | -2 | Highly symmetric and stable 3D aromatic core. tandfonline.commdpi.com |
Research has demonstrated that by modifying the substituents on the boron cluster, the mesomorphic properties, such as the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures, can be finely tuned. mdpi.com The incorporation of the bulky, spherical dodecaborate core can influence properties like birefringence and photochemical stability. tandfonline.com
Precursors for Two-Dimensional Boron-Sulfur Materials
There is growing interest in the synthesis of novel two-dimensional (2D) materials beyond graphene, and boron-based 2D structures, often termed borophene, are a key area of investigation. osti.govnuaa.edu.cnazonano.comrsc.org The use of molecular precursors, such as dodecaborate clusters, offers a bottom-up approach to constructing these advanced materials.
Sulfane;dodecaborate derivatives are particularly interesting as precursors for 2D boron-sulfur materials. The presence of both boron and sulfur within a single molecular building block could facilitate the formation of 2D networks with unique electronic and catalytic properties. Theoretical studies have highlighted the potential of various 2D boron polymorphs, and the incorporation of sulfur atoms into the lattice could further expand the range of accessible properties. nuaa.edu.cn The synthesis of 2D copper boride has recently been achieved, demonstrating the viability of using molecular boron precursors to create novel 2D metal borides. northwestern.edu This success opens avenues for exploring sulfane;dodecaborate compounds as precursors for analogous 2D boron-sulfur materials.
Components in Energy-Related Applications
The electrochemical and chemical stability of the dodecaborate cage makes its derivatives, including the sulfane;dodecaborate class, highly suitable for demanding energy-related applications.
Perfunctionalized dodecaborate clusters have emerged as a new class of highly stable, metal-free active materials for charge storage, particularly in applications like redox flow batteries (RFBs). acs.orgnih.govnih.govchemrxiv.orgmit.edu These icosahedral boron clusters can undergo reversible, multi-electron redox reactions.
The key features of dodecaborate-based charge-storage materials include:
High Stability: The 3D aromaticity of the boron cluster core imparts exceptional chemical and thermal stability, allowing for long-term cycling with minimal degradation. nih.gov In symmetric flow cell setups, these clusters have been cycled for over 1000 hours with negligible decomposition. nih.govcaltech.edu
Tunable Redox Potentials: The redox potential of the dodecaborate cluster can be precisely tuned by changing the functional groups attached to the boron vertices. nih.govrsc.org This allows for the design of materials with specific electrochemical properties for different battery chemistries.
Multiple Redox States: Many perfunctionalized dodecaborate clusters can exist in three stable oxidation states (dianion, radical anion, and neutral), enabling multi-electron transfer processes that can increase the energy density of the storage system. caltech.edu
Table 2: Redox Properties of Selected Perfunctionalized Dodecaborate Clusters This is an interactive data table. You can sort and filter the data.
| Cluster Type | Redox Couple | Potential (V vs. Fc/Fc⁺) | Key Feature |
|---|---|---|---|
| B₁₂(OR)₁₂ | 2-/1- | Tunable from -1.1 to +0.67 | Potential is highly dependent on the R group. rsc.org |
| B₁₂(OR)₁₂ | 1-/0 | Tunable over a wide range | Allows for two sequential one-electron oxidations. caltech.edu |
The robustness of these clusters stems from the 3D delocalization of the radical spin density in the oxidized states, which prevents common decomposition pathways like radical coupling that affect many organic redox-active molecules. nih.gov
Dodecahydro-closo-dodecaborates ([B₁₂H₁₂]²⁻) are a central topic in the field of hydrogen storage, primarily due to their role as highly stable intermediates in the dehydrogenation of metal borohydrides (like LiBH₄ and Ca(BH₄)₂). mdpi.comacs.orgnist.govacs.orgresearchgate.netmdpi.com The formation of these exceptionally stable dodecaborate species is a major contributor to the poor reversibility of hydrogen storage in many borohydride-based materials, as they act as a "boron sink," trapping boron in a form that is difficult to rehydrogenate under practical conditions. mdpi.comresearchgate.net
Table 3: Decomposition Temperatures of Selected Metal Dodecaborates This is an interactive data table. You can sort and filter the data.
| Compound | Onset of H₂ Release (°C) | Notes |
|---|---|---|
| Li₂B₁₂H₁₂ | ~250 | mdpi.com |
| Na₂B₁₂H₁₂ | ~450 | mdpi.com |
| K₂B₁₂H₁₂ | ~350 | mdpi.com |
| MgB₁₂H₁₂ | ~190 | mdpi.com |
Despite being a challenge for reversibility, research is actively exploring ways to overcome the stability of the dodecaborate intermediate. acs.orgnist.gov Strategies include the use of destabilizing additives and catalytic approaches to facilitate the conversion of dodecaborates back to borohydrides. nist.govnih.gov
Furthermore, the direct use of dodecaborate materials for hydrogen storage through physisorption is also being investigated. rsc.org Quantum chemical calculations suggest that the charge-quadrupole and charge-induced dipole interactions between hydrogen molecules and the dodecaborate anion can lead to significant adsorption energies, potentially enabling high-density hydrogen storage in materials with an open architecture. rsc.org
Research on Weakly Coordinating Anions (WCAs) with Sulfur Moieties
The field of advanced materials has seen significant progress through the development and application of weakly coordinating anions (WCAs). Among these, the robust and versatile closo-dodecaborate dianion, [B12H12]2-, serves as a foundational scaffold for creating novel WCAs with tailored properties. researchgate.net The introduction of sulfur-containing functional groups, or moieties, onto the dodecaborate cage has emerged as a key area of research. This functionalization not only modifies the electronic and steric characteristics of the anion but also opens avenues for new applications, particularly where the unique properties of sulfur can be leveraged.
Research in this domain has primarily focused on the synthesis, characterization, and exploration of the coordinating properties of various sulfur-derivatized closo-dodecaborates. These efforts aim to produce anions that are large, chemically inert, and possess a delocalized charge, which are the defining features of effective WCAs. The presence of a sulfur linkage provides a versatile handle for further chemical transformations, allowing for the attachment of a wide range of organic or inorganic groups to the boron cluster.
Synthesis and Characterization of Sulfur-Functionalized closo-Dodecaborates
The synthetic strategies for introducing sulfur moieties onto the closo-dodecaborate cage are diverse, leading to several classes of sulfur-containing WCAs. Key among these are the mercapto, dialkyl sulfide (B99878), and sulfonium (B1226848) derivatives.
One of the earliest and most direct methods for creating a boron-sulfur bond on the dodecaborate cluster involves the reaction of the parent [B12H12]2- anion. For instance, the mercapto derivative, [B12H11SH]2-, can be synthesized, although early methods involving hydrogen sulfide often resulted in mixtures of products. researchgate.net This mercapto derivative is a crucial synthon for further functionalization.
A more direct route to dialkyl sulfide derivatives has also been developed. The reaction of the dodecahydrododecaborate(2-) anion with alkyl disulfides leads to the formation of monosubstituted [B12H11SR]2- or disubstituted [B12H10(SR)2]2- species. acs.org An alternative direct synthesis involves the reaction of the parent borane (B79455) with dialkyl sulfoxides in an acidic medium, yielding dialkyl sulfide derivatives of the type B12H11SR2- and B12H10(SR2)2. acs.org The composition and structure of these compounds are typically confirmed using a combination of elemental analysis and various spectroscopic techniques, including NMR and IR spectroscopy. acs.orgacs.org
The table below summarizes the key spectroscopic data for a representative dialkyl sulfide derivative of closo-dodecaborate.
| Compound | 11B NMR (ppm) | 1H NMR (ppm) | Key IR Bands (cm-1) | Reference |
| (CH3)4NB12H11S(CH3)2 | -14.9, -16.2, -17.5 | 3.1 (s, N(CH3)4), 2.5 (s, S(CH3)2) | 2490 (B-H stretch) | acs.org |
Properties and Weakly Coordinating Nature
The defining characteristic of a WCA is its low propensity to coordinate with cations. The large size and delocalized dianionic charge of the closo-dodecaborate core contribute significantly to this property. researchgate.net The introduction of sulfur moieties can influence the coordinating ability of the anion.
The thermal and electrochemical stability of these modified anions are crucial for their application in various chemical systems. Dodecaborate-based salts are known for their high thermal stability, with some derivatives being stable up to 500 °C. nih.govchemrxiv.org They also exhibit a wide electrochemical window, meaning they are resistant to oxidation and reduction. nih.govchemrxiv.org These properties are generally retained after functionalization with sulfur-containing groups, making them suitable for use in demanding applications such as electrolytes and catalysis.
The table below outlines some of the key properties of sulfur-functionalized closo-dodecaborate anions as WCAs.
| Property | Description | Significance |
| Size and Shape | Large, spherical icosahedral cage. | Sterically hinders coordination to cations. |
| Charge Delocalization | The 2- charge is distributed over the 12 boron atoms of the cage. | Reduces the charge density on any single atom, weakening electrostatic interactions with cations. |
| Chemical Inertness | The boron cage is highly stable towards strong acids, bases, and oxidizing agents. researchgate.net | Allows for their use in a wide range of chemical environments with highly reactive cations. |
| Tunability | The sulfur moiety provides a reactive site for further functionalization. | Enables the tailoring of properties such as solubility, steric bulk, and stability. nih.govchemrxiv.org |
Future Directions and Emerging Research Avenues for Sulfane;dodecaborate Compound Class
Development of Green and Sustainable Synthetic Routes
The traditional synthesis of polyhedral boron hydrides often involves hazardous reagents and harsh reaction conditions. researchgate.net A significant future direction is the development of environmentally benign and sustainable synthetic pathways. This involves exploring alternative solvents, reducing energy consumption, and improving atom economy.
Recent research has focused on "green" synthesis approaches for related nanomaterials, utilizing plant extracts as reducing and capping agents, which could inspire new methods for boron cluster synthesis. nih.govnih.govajchem-b.comju.edu.jo For instance, methods using aqueous extracts from plants like Cinnamomum zeylanicum have been employed to create sulfur nanoparticles, suggesting a potential avenue for forming B-S linkages under milder conditions. nih.gov The goal is to design processes that minimize waste and avoid toxic chemicals, aligning with the principles of green chemistry.
| Traditional Method Aspect | Green/Sustainable Alternative | Potential Benefit |
| Use of toxic solvents | Water or bio-based solvents | Reduced environmental impact and improved safety |
| High energy consumption (reflux) | Microwave-assisted or room temperature synthesis | Faster reaction times, lower energy costs |
| Hazardous reagents | Plant extracts, benign reducing agents | Elimination of toxic starting materials |
| Multi-step processes | One-pot or streamlined syntheses | Increased efficiency and reduced waste |
Exploration of Novel Reactivity Patterns
Understanding and controlling the reactivity of the dodecaborate (B577226) cage is fundamental to creating new functional materials. Future research will delve deeper into unprecedented reaction pathways and regioselectivity.
A key area of exploration is the activation of small molecules. acs.orgnih.gov Density functional theory (DFT) studies have shown that modified dodecaborate anions can bind and activate molecules like O₂, N₂, and CO, suggesting their potential as catalysts or sensors. acs.orgnih.gov The "naked" boron atom in partially substituted clusters, such as [B₁₂(CN)₁₁]⁻, has been shown to be a highly active site. acs.org
Furthermore, researchers are exploring substituent-directed functionalization to achieve precise control over the placement of new groups on the boron cluster. nih.govrsc.org This is analogous to the well-understood ortho, meta, and para directing effects in aromatic organic chemistry. Computational studies on amide-substituted closo-dodecaborates have identified a concerted iodination-deprotonation mechanism that explains the exceptional regioselectivity, paving the way for the rational design of directing groups. rsc.org This control will enable the synthesis of complex, tailored molecules with specific functions that were previously inaccessible. nih.gov
Advanced In Situ Spectroscopic Studies
To fully understand reaction mechanisms and optimize synthetic protocols, real-time monitoring of chemical transformations is crucial. The application of advanced in situ spectroscopic techniques is a rapidly emerging area in dodecaborate research.
In situNuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹¹B NMR, is a powerful tool for tracking the formation and conversion of boron-containing species during a reaction. chemrxiv.orgmdpi.com It allows for the identification of transient intermediates and provides kinetic data, which are vital for elucidating complex reaction pathways, such as the sequential hydroxylation of the [B₁₂H₁₂]²⁻ cluster. chemrxiv.org Recent work has also used ¹¹B NMR to observe the encapsulation of dodecaborate clusters within nanoparticles. nih.gov
Raman spectroscopy is another valuable technique for in situ analysis. It has been successfully used to monitor pressure-induced phase transformations in boranes like diborane and ammonia (B1221849) borane (B79455), and to investigate the kinetics of polymerization reactions involving phosphonium borane catalysts. uwo.caazooptics.comresearchgate.netosti.govfigshare.com Its sensitivity to molecular vibrations provides detailed structural information as reactions proceed, without the need for sample extraction.
| Spectroscopic Technique | Information Gained | Recent Application Example |
| In situ ¹¹B NMR | Identification of intermediates, reaction kinetics, product distribution | Monitoring the regioselective hydroxylation and halogenation of [B₁₂H₁₂]²⁻ chemrxiv.org |
| In situ Raman Spectroscopy | Real-time structural changes, phase transitions, reaction monitoring | Investigating CO₂/epoxide copolymerization catalyzed by phosphonium boranes azooptics.comfigshare.com |
Machine Learning and AI Applications in Sulfane;dodecaborate Design and Prediction
Expanding the Scope of Applications in Advanced Chemical Systems
The unique properties of sulfane;dodecaborate compounds—including their three-dimensional structure, high stability, and potential for extensive functionalization—make them attractive for a wide range of advanced applications.
One of the most promising areas is energy storage . Perfunctionalized dodecaborate clusters are being investigated as highly stable, metal-free redox-active materials for flow batteries. nih.govmit.eduacs.org Their molecular framework allows for the delocalization of radical spin density, which prevents the decomposition that plagues many organic redox species, leading to exceptional cycling stability. nih.gov They are also being explored as components of nonaqueous electrolytes for next-generation lithium and magnesium-ion batteries. researchgate.net
Another key application is in hydrogen storage . The formation of stable dodecaborates during the dehydrogenation of metal borohydrides is a major cause of irreversibility. mdpi.comresearchgate.net Understanding and controlling the chemistry of these clusters is therefore critical to developing feasible, reversible hydrogen storage systems. mdpi.com
Finally, the use of dodecaborates as weakly coordinating anions in catalysis is an expanding field. nih.gov Their inertness and bulky nature can stabilize highly reactive cationic species, enabling novel catalytic transformations. This positions them as potentially superior alternatives to more expensive and synthetically complex carborane-based anions. nih.gov
Q & A
Q. How do electronic transitions in hypoelectronic dodecaborates inform their photoredox catalytic activity?
- Methodological Answer : UV-vis-NIR spectroscopy reveals charge-transfer transitions localized on the boron core, which are tunable via peripheral functionalization. Time-resolved spectroscopy measures excited-state lifetimes, correlating with photocatalytic efficiency. For example, methoxy-substituted clusters exhibit longer-lived excited states, enhancing their utility in light-driven reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
